CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-

Description

Contextualization within Benzothiazole (B30560) Chemistry: Historical Development and Modern Relevance

The chemistry of benzothiazoles dates back to the late 19th century, with their initial discovery and synthesis paving the way for over a century of research. pcbiochemres.com Historically, benzothiazole derivatives found early use as vulcanization accelerators in the rubber industry and as components in dyes. pcbiochemres.comtaylorandfrancis.com This initial industrial relevance spurred deeper investigations into their fundamental chemical properties and reactivity.

In the modern era, the significance of benzothiazole chemistry has expanded dramatically. The benzothiazole nucleus is now recognized as a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of therapeutic activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. jchemrev.comijsrst.comrsc.orgmdpi.com Beyond pharmaceuticals, benzothiazole derivatives are integral to the development of advanced materials, such as organic light-emitting diodes (OLEDs), and find use in agrochemicals and as corrosion inhibitors. taylorandfrancis.comrsc.orgnih.gov The parent compound, 1,3-benzothiazole, is a colorless, slightly viscous liquid. wikipedia.org

Significance of Carboxymethyl Functionalities in Organic Synthesis

The carboxymethyl group (-CH₂COOH) is a valuable functional group in organic synthesis, primarily due to the chemical reactivity and physical properties it imparts to a molecule. The carboxylic acid moiety is polar and can engage in hydrogen bonding, which often enhances the solubility of the parent molecule in aqueous or protic solvents. wikipedia.org This characteristic is particularly useful in the context of biological applications and in "green chemistry" approaches that favor water as a solvent.

Overview of Research Gaps and Future Directions for CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE- Studies

Despite the well-established importance of both benzothiazoles and carboxymethyl groups, dedicated research on CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE- appears to be limited. This specific combination of functional groups presents a clear research gap and, consequently, a promising avenue for future investigation.

The presence of the benzothiazole core suggests potential for biological activity. Future studies could explore the synthesis of a library of derivatives based on this scaffold and screen them for various pharmacological effects. The carboxymethyl group could enhance the pharmacokinetic profile of such potential drug candidates by improving their solubility and bioavailability.

From a materials science perspective, CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE- could serve as a monomer for the synthesis of novel polymers. The carboxylic acid functionality could be used for polymerization reactions, potentially leading to materials with interesting optical or electronic properties derived from the benzothiazole unit. Furthermore, the molecule could be investigated as a ligand for the formation of coordination polymers or as a sensitizer (B1316253) in dye-sensitized solar cells. The exploration of its synthetic accessibility and reactivity is a crucial first step in unlocking these potential applications.

Data Tables

Table 1: Physicochemical Properties of Benzothiazole

| Property | Value | Reference |

| Chemical Formula | C₇H₅NS | wikipedia.org |

| Molar Mass | 135.19 g/mol | wikipedia.org |

| Appearance | Colorless, slightly viscous liquid | wikipedia.org |

| Density | 1.238 g/mL | wikipedia.org |

| Melting Point | 2 °C | wikipedia.org |

| Boiling Point | 227-228 °C | wikipedia.org |

Table 2: Available Data for CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-

| Identifier | Value | Reference |

| CAS Number | 52749-17-4 | chemicalbook.com |

| Synonyms | carboxymethylmethylbenzothiazolylidene-me-butenyl; carbomethylmethylbenzothiazolylidene me-butenyl-et-me-benz; 2-[2-[3-(Carboxymethyl)-5-methyl-2(3H)-benzothiazolylidenemethyl]-1-butenyl]-3-ethyl-5-methylbenzothiazolium hydroxide (B78521) inner salt | chemicalbook.com |

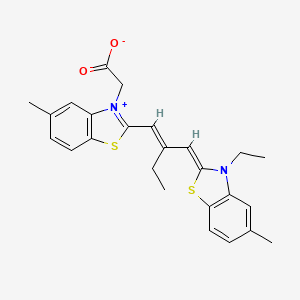

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(E)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2S2/c1-5-18(13-23-26(6-2)19-11-16(3)7-9-21(19)30-23)14-24-27(15-25(28)29)20-12-17(4)8-10-22(20)31-24/h7-14H,5-6,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMNAFRWMAEMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CC(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)C)CC(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52749-17-4 | |

| Record name | 2-[2-[3-(Carboxymethyl)-5-methyl-2(3H)-benzothiazolylidenemethyl]-1-butenyl]-3-ethyl-5-methylbenzothiazolium hydroxide inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Carboxymethylmethylbenzothiazolylidene

Retrosynthetic Analysis of the CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE- Scaffold

A retrosynthetic analysis of the target carboxymethylmethylbenzothiazolylidene- structure provides a logical roadmap for its synthesis. The name suggests a benzothiazole (B30560) core with a methyl group and a carboxymethyl group, existing as a zwitterionic ylidene or a related carbene precursor. The most plausible precursor is the N-(carboxymethyl)-2-methylbenzothiazolium salt.

The primary disconnection occurs at the N-C bond of the carboxymethyl group, identifying 2-methylbenzothiazole (B86508) and a carboxymethylating agent (such as a haloacetic acid derivative) as key intermediates. This simplifies the synthetic challenge to the formation of the readily accessible 2-methylbenzothiazole.

A further retrosynthetic step on 2-methylbenzothiazole breaks the thiazole (B1198619) ring. This disconnection points to two principal synthetic routes for the core structure:

Condensation Pathway : This involves disconnecting the C=N and C-S bonds, leading back to 2-aminobenzenethiol and an acetic acid derivative (like acetic anhydride (B1165640) or acetyl chloride). This is a classical and widely used approach.

Cyclization Pathway : This route involves the disconnection of the C-S bond within the thiazole ring of a pre-formed thioanilide, specifically N-(2-mercaptophenyl)acetamide or a related thiobenzanilide (B1581041) intermediate.

This analysis establishes that the synthesis should first focus on constructing the 2-methylbenzothiazole core, followed by the strategic N-alkylation to introduce the carboxymethyl moiety, which subsequently allows for the generation of the target ylidene.

Exploration of Classical and Contemporary Synthesis Pathways for the Benzothiazolyl Core

The synthesis of the benzothiazole nucleus is a well-established field in heterocyclic chemistry, with numerous methods available. These can be broadly categorized into classical condensation and cyclization reactions and more modern metal-catalyzed techniques.

Condensation Reactions with 2-Aminobenzenethiols and Carbonyl/Cyano Precursors

The most direct and common method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminobenzenethiols with various carbonyl compounds or their derivatives. To obtain the required 2-methylbenzothiazole intermediate, acetic acid or its derivatives are typically employed.

The reaction of 2-aminobenzenethiol with acetic acid, often heated under reflux, proceeds through the formation of an intermediate amide, which then undergoes cyclodehydration to yield 2-methylbenzothiazole. Using acetic anhydride or acetyl chloride can accelerate the initial acylation step. Polyphosphoric acid (PPA) is frequently used as a catalyst and dehydrating agent to improve reaction yields and rates.

| Carbonyl/Cyano Precursor | Reagent/Catalyst | Typical Conditions | Product |

| Acetic Acid | Polyphosphoric Acid (PPA) | 130-150°C | 2-Methylbenzothiazole |

| Acetic Anhydride | None or mild acid | Room temp to 100°C | 2-Methylbenzothiazole |

| Acetyl Chloride | Pyridine or other base | 0°C to room temp | 2-Methylbenzothiazole |

| Acetonitrile (B52724) | Acid catalyst (e.g., HCl) | High temperature | 2-Methylbenzothiazole |

Cyclization Reactions of Thiobenzanilides and Related Intermediates

An alternative classical route is the intramolecular cyclization of thiobenzanilides. The most prominent of these is the Jacobson synthesis. This method involves the oxidation of a thioacyl-anilide, such as N-(phenyl)ethanethioamide, which can be prepared from the corresponding aniline (B41778). The oxidation, typically with an agent like potassium ferricyanide (B76249) in an alkaline solution, induces an electrophilic cyclization of the sulfur atom onto the aromatic ring, followed by aromatization to form the benzothiazole ring.

Metal-Catalyzed and Metal-Free Oxidative Cyclizations for Benzothiazole Formation

In recent years, more efficient and environmentally benign methods have been developed, focusing on oxidative C-H/C-S bond formation. These reactions often utilize transition metal catalysts or metal-free oxidizing systems.

Metal-Catalyzed Approaches: These methods typically involve the coupling of anilines with a sulfur source. For instance, copper or palladium catalysts can facilitate the reaction between 2-haloanilines and a thioacetate (B1230152) source. More direct approaches involve the oxidative cyclization of thioamides derived from anilines. Catalysts based on copper (Cu), iron (Fe), palladium (Pd), and cobalt (Co) have proven effective in promoting these transformations under various oxidizing conditions (e.g., using O2, DMSO, or other oxidants).

Metal-Free Approaches: Metal-free oxidative cyclization has gained significant attention as a sustainable alternative. These reactions often employ iodine (I2), potassium iodide (KI), or other iodine-based reagents as the catalyst or oxidant. For example, the reaction of an aniline with potassium thiocyanate (B1210189) (KSCN) in the presence of an oxidizing agent can directly yield a 2-aminobenzothiazole, which can then be further modified. A common strategy for forming 2-substituted benzothiazoles involves the oxidative cyclization of thioamides using iodine, DMSO, or oxygen as the terminal oxidant.

Strategic Integration of the Carboxymethyl and Methylidene Moieties

Once the 2-methylbenzothiazole core is synthesized, the final steps involve introducing the carboxymethyl group and generating the ylidene.

Introduction of the Carboxymethyl Group: Functionalization Strategies

The introduction of the carboxymethyl group is achieved through the N-alkylation of the 2-methylbenzothiazole. This reaction transforms the neutral benzothiazole into a quaternary benzothiazolium salt. The nitrogen atom of the benzothiazole ring acts as a nucleophile, attacking an electrophilic carboxymethylating agent.

Common reagents for this purpose include esters of haloacetic acids (e.g., ethyl bromoacetate) or sodium chloroacetate.

Reaction with Haloacetic Acid Esters : 2-Methylbenzothiazole is reacted with an alkyl haloacetate, such as ethyl bromoacetate, typically in a polar aprotic solvent like acetonitrile or DMF. This results in the formation of the 3-(ethoxycarbonylmethyl)-2-methylbenzothiazolium bromide salt. Subsequent acidic or basic hydrolysis of the ester group cleaves the ethyl group, yielding the desired 3-(carboxymethyl)-2-methylbenzothiazolium salt.

Reaction with Haloacetic Acids : Direct alkylation with bromoacetic acid or chloroacetic acid is also possible, though it can be more challenging. The reaction often requires heating and can lead to lower yields.

The formation of the benzothiazolium salt is a crucial activation step. The positive charge on the nitrogen atom significantly increases the acidity of the protons on the adjacent 2-methyl group. The addition of a base can then deprotonate this activated methyl group to form a neutral, zwitterionic ylidene species: 3-(carboxymethyl)-2-methylidene-2,3-dihydrobenzothiazole. This ylidene is the compound represented by the name "carboxymethylmethylbenzothiazolylidene-". This species is a key intermediate in the synthesis of cyanine (B1664457) dyes and other functional materials.

| Alkylating Agent | Solvent | Subsequent Step | Product |

| Ethyl Bromoacetate | Acetonitrile | Base-catalyzed hydrolysis | 3-(Carboxymethyl)-2-methylbenzothiazolium salt |

| Sodium Chloroacetate | DMF | None (direct formation) | 3-(Carboxymethyl)-2-methylbenzothiazolium salt |

| Bromoacetic Acid | High-boiling solvent | None (direct formation) | 3-(Carboxymethyl)-2-methylbenzothiazolium salt |

Synthesis of CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE- Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and chemical literature has revealed no specific synthetic methodologies for the chemical compound designated as "CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-". Consequently, the detailed article on its synthesis, as requested, cannot be generated with the required scientific accuracy and adherence to the provided outline.

The investigation included searches for olefination and Wittig-type approaches, optimization of reaction conditions, and green chemistry protocols specifically pertaining to CARBOYXMETHYLMETHYLBENZOTHIAZOLYLIDENE-. However, these inquiries did not yield any published research detailing the formation of its methylidene linkage or any associated synthetic protocols.

General synthetic strategies such as the Wittig reaction, which is a widely used method for creating a carbon-carbon double bond (alkene) from a carbonyl compound and a phosphonium (B103445) ylide, are well-established in organic chemistry. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org The reaction typically involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.org

Similarly, other olefination methods, like the Julia olefination, provide alternative routes for alkene synthesis. researchgate.net These methods are crucial in the synthesis of complex organic molecules. scispace.com

Furthermore, the principles of green chemistry, which advocate for the development of chemical processes and products that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. nih.govnih.gov These approaches often involve the use of sustainable solvents, catalysts, and energy sources, such as microwave irradiation, to improve the environmental profile of chemical production. nih.govresearchgate.netyoutube.comrsc.org

Despite the existence of these general synthetic principles, their specific application to the synthesis of CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE- has not been reported in the available literature. Without specific research findings, any attempt to detail its synthesis would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article cannot be provided:

Green Chemistry Approaches and Sustainable Synthesis Protocols for CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-

Further research and publication in the field of organic synthesis would be necessary to enable a detailed discussion of the synthetic methodologies for CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-.

Elucidation of Reaction Mechanisms Involving Carboxymethylmethylbenzothiazolylidene

Mechanistic Investigations of Key Transformations of the Benzothiazolyl Skeleton

The benzothiazole (B30560) core is a robust aromatic system, yet it is susceptible to a variety of transformations under specific conditions. Its reactivity is governed by the interplay between the electron-rich benzene (B151609) ring and the electron-withdrawing thiazole (B1198619) moiety. wikipedia.org

Nucleophilic Addition and Substitution Pathways of the Benzothiazolyl Ring

While the benzene portion of the benzothiazole skeleton is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the thiazole portion, particularly the C2 carbon, is an electrophilic center. libretexts.org This reactivity is significantly enhanced upon N-alkylation, which generates a benzothiazolium salt.

The mechanism of nucleophilic attack on an N-alkylated benzothiazolium salt typically begins with the addition of a nucleophile to the C2 position. nih.gov This disrupts the aromaticity of the thiazole ring and forms a tetrahedral intermediate. nih.govbeilstein-journals.org For instance, in the presence of an alcohol and a base, a 2-alkoxybenzothiazoline species is formed. nih.gov This intermediate is highly reactive. Subsequent reaction pathways depend on the nature of the nucleophile and the reaction conditions. One common pathway is ring-opening, where the C-S bond cleaves, leading to substituted o-aminothiophenols. thieme-connect.de

In a novel ring transformation, the reaction of benzothiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of water showcases a complex nucleophilic pathway. The proposed mechanism involves initial nucleophilic attack from the benzothiazole nitrogen onto the DMAD, followed by attack of water at the C2 position, leading to ring cleavage and subsequent rearrangement to form a 1,4-benzothiazine derivative in high yield. acs.org This highlights the susceptibility of the C2 position to nucleophilic attack, which initiates the transformation.

The general mechanism for nucleophilic aromatic substitution on the benzene ring requires significant activation by electron-withdrawing groups (like a nitro group) and proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Electrophilic Aromatic Substitution on the Benzothiazolyl Core

Electrophilic aromatic substitution (EAS) on the benzothiazole nucleus occurs on the benzene ring. The reaction proceeds through the canonical two-step mechanism involving the formation of a positively charged carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. The thiazole ring acts as a deactivating group due to its electron-withdrawing nature, making the fused benzene ring less reactive than benzene itself.

Oxidative and Reductive Processes Affecting the Thiazole Ring

The thiazole ring within the benzothiazole skeleton is susceptible to both oxidative and reductive processes. Oxidative ring-opening is a significant transformation that can be achieved under mild conditions.

One studied mechanism involves the use of magnesium monoperoxyphthalate (MMPP) in an alcohol solvent. scholaris.ca It is proposed that the magnesium can act as a Lewis acid, coordinating to the thiazole nitrogen and increasing the electrophilicity of the C2 carbon. scholaris.ca Nucleophilic attack by the solvent (e.g., an alcohol) or water can then initiate ring cleavage, yielding an acylamidobenzene sulfonate ester. scholaris.caresearchgate.net The reaction proceeds through the oxidation of the intermediate thiol to a sulfenic acid, which is then further oxidized to the final sulfonate ester product. scholaris.ca Kinetic studies have identified a stable intermediate, confirming a multi-step pathway. scholaris.ca

The oxidation of substituted benzothiazoles, such as 2-methylbenzothiazole (B86508), by atmospheric hydroxyl radicals has also been investigated. nih.govacs.orgresearchgate.net This reaction can proceed via two main pathways:

Attack on the benzene ring: This leads to the formation of various phenol-type products (e.g., 5-hydroxy-2-methylbenzothiazole and 6-hydroxy-2-methylbenzothiazole). This pathway accounts for a majority of the reaction. acs.org

Attack on the C2 substituent: For 2-methylbenzothiazole, OH radical attack on the methyl group initiates a complex, multi-stage process involving oxygen and NO, ultimately forming 2-formylbenzothiazole. acs.orgresearchgate.net

Reductive processes are also crucial, particularly for the synthesis of functionalized derivatives. For example, the reduction of nitro-substituted benzothiazoles is a common method for preparing aminobenzothiazoles, which are versatile precursors for further chemical modifications.

Role of the Carboxymethyl Group in Directing Reactivity and Selectivity

The presence of a carboxymethyl group [(–CH₂COOH)] or a related carbanionic ylidene structure significantly influences the reactivity of the benzothiazole skeleton. It can act as a nucleophile, a directing group, or a precursor for cyclization reactions.

Carboxylation Mechanisms and CO₂ Fixation

The introduction of a carboxyl group onto a benzothiazole ring is a key synthetic transformation. While the direct carboxylation of a pre-formed "carboxymethylmethylbenzothiazolylidene-" is not a standard reaction, the synthesis of related carboxylated compounds provides mechanistic insights.

One of the most common methods for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. nih.govijper.orgmdpi.com In the synthesis of 2-carboxymethylbenzothiazole, malonic acid can be condensed with 2-aminothiophenol, which is followed by a decarboxylation step to yield the target product. nih.gov

More advanced methods include the direct carboxylation of heterocycles. For instance, thiazoles can undergo direct carboxylation using carbon dioxide (CO₂) as the C1 source, mediated by a cesium carbonate base without the need for a metal catalyst. organic-chemistry.org A proposed mechanism for such reactions on related heterocycles involves the formation of a heterocyclic anion that acts as the nucleophile, attacking CO₂. The reactivity of the C-H bond being carboxylated is a key factor. For a compound like the one under discussion, the acidity of the methylene (B1212753) protons adjacent to the carboxyl group and the ylidene carbon would make it a prime site for reactions, although direct carboxylation at this site would be redundant. However, decarboxylation from such a structure is a plausible degradation or transformation pathway. The reaction of 2-lithiobenzothiazole 3-oxide with carbon dioxide to give 2-carboxybenzothiazole 3-oxide demonstrates the feasibility of nucleophilic attack by a C2-metalated benzothiazole on CO₂. thieme-connect.de

The table below summarizes selected methods for the synthesis of carboxylated benzothiazoles, illustrating the variety of mechanistic pathways.

| Reactants | Reagents/Catalyst | Product Type | Mechanistic Feature | Reference |

| o-Aminothiophenol, Malonic Acid | Base | 2-Methyl-BT | Condensation followed by decarboxylation | nih.gov |

| o-Aminothiophenol, Carboxylic Acids | MeSO₃H/SiO₂ | 2-Substituted-BT | Dehydrative cyclocondensation | nih.gov |

| o-Substituted anilines, Arylglyoxylic acids | DMSO | Benzo-fused N-heterocycles | In situ imine formation, intramolecular Michael addition, decarboxylation | organic-chemistry.org |

| 2-Lithiobenzothiazole 3-oxide | CO₂ | 2-Carboxybenzothiazole 3-oxide | Nucleophilic attack of a C2-lithiated species on CO₂ | thieme-connect.de |

This table is interactive and can be sorted by column.

Intramolecular Cyclization and Rearrangement Mechanisms

The carboxymethyl group is a versatile functional handle for directing intramolecular cyclizations, leading to more complex fused heterocyclic systems. wisdomlib.org The mechanism of these reactions often involves the generation of a nucleophilic or electrophilic center that can react with another part of the molecule.

For a molecule containing a carboxymethyl group, the carboxylic acid moiety can be activated (e.g., converted to an acyl chloride or ester) and then undergo intramolecular acylation of an appropriate position on the benzothiazole ring. Alternatively, the α-carbon of the carboxymethyl group can be deprotonated to form a nucleophilic enolate, which can then participate in cyclization reactions.

While specific examples for "carboxymethylmethylbenzothiazolylidene-" are not available, the principles can be drawn from related systems. For instance, intramolecular cyclizations are fundamental to many synthetic routes. rsc.orgresearchgate.net The formation of a benzyne (B1209423) intermediate from an ortho-haloaryl thioanilide, followed by intramolecular cyclization, is a known strategy for forming the benzothiazole ring itself. nih.gov In more complex systems, a side chain containing a nucleophile can attack an electrophilic site on the ring, or vice versa. The regioselectivity of such cyclizations is governed by factors including ring size preference (Baldwin's rules), steric effects, and the stability of the intermediates. libretexts.org Organolithium-mediated cyclizations have also emerged as a powerful tool for constructing various heterocyclic frameworks. rsc.org

In the context of the assumed structure, the ylidene-carboxymethyl moiety provides a reactive site for various rearrangements and cyclizations. For example, it could undergo [2+2] cycloaddition reactions or serve as a precursor for generating fused polycyclic aromatic systems through electrocyclization or other pericyclic reactions, depending on the specific reaction conditions and partner molecules.

Information regarding the chemical compound “CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-” is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the chemical compound “CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-” have yielded no specific results. Consequently, it is not possible to provide an article on its reaction mechanisms, kinetic and thermodynamic aspects, or the identification of its transient intermediates and transition states as requested.

The name "CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-" may be incorrect, a non-standard nomenclature, or refer to a compound that has not been synthesized or studied in a capacity that would generate publicly accessible research data.

General information on related classes of compounds, such as benzothiazoles and their derivatives, is available. These studies describe a range of reactions, including their roles as transfer reagents and their applications in medicinal chemistry. However, this information is not specific to "CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-" and therefore cannot be used to generate the requested scientifically accurate and focused article.

Without any specific data on the kinetic parameters, thermodynamic properties, or characterized intermediates and transition states for "CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-", any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the elucidation of reaction mechanisms involving "CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-", as outlined in the user's request, cannot be fulfilled at this time due to a lack of available scientific information.

Advanced Spectroscopic Characterization and Structural Analysis of Carboxymethylmethylbenzothiazolylidene

Electronic Spectroscopy (UV-Vis) for Chromophoric System Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for characterizing the chromophoric system of carboxymethylmethylbenzothiazolylidene- derivatives. The benzothiazole (B30560) core, being an aromatic heterocyclic system, gives rise to characteristic electronic transitions that are sensitive to the nature and position of substituents.

The UV-Vis spectra of these compounds typically exhibit intense absorption bands in the range of 300 nm to 460 nm. oakwoodchemical.com These absorptions are generally attributed to π → π* transitions within the conjugated benzothiazole system. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are highly dependent on the electronic nature of the substituents attached to the benzothiazole ring and the exocyclic carbon of the ylidene group.

For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, respectively. The carboxymethyl and methyl groups, while not the strongest electronic modifiers, do influence the electronic distribution within the chromophore. The solvent polarity can also play a significant role, leading to solvatochromic shifts that can provide insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule.

Table 1: Representative UV-Vis Absorption Data for Benzothiazole Derivatives in Different Solvents

| Compound Class | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| 2-Aminobenzothiazole Derivatives | Acetonitrile (B52724) | ~345 | Not specified | oakwoodchemical.com |

| Thienyl-benzothiazoles | Ethanol | 350-400 | Not specified | researchgate.net |

| Benzothiazole Charge-Transfer Complex | Methanol | 530 | 3.33 x 10³ | researchgate.net |

This table presents representative data for classes of benzothiazole derivatives to illustrate typical absorption ranges and is not specific to a single CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE- compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For carboxymethylmethylbenzothiazolylidene- derivatives that can be obtained as single crystals, this technique provides a wealth of information, including bond lengths, bond angles, and torsional angles.

The crystal structure reveals the planarity of the benzothiazole ring system and the geometry around the exocyclic double bond of the ylidene moiety. Furthermore, it elucidates the conformation of the carboxymethyl and methyl substituents. Intermolecular interactions, such as hydrogen bonding (e.g., involving the carboxylic acid group), π-π stacking between the aromatic rings, and other van der Waals forces, which govern the crystal packing, can be analyzed in detail.

Table 2: Illustrative Crystallographic Parameters for a Substituted Benzothiazole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1367.5 |

| Z | 4 |

This table provides example crystallographic data for a hypothetical chiral benzothiazole derivative to illustrate the type of information obtained from X-ray crystallography. The values are not from a specific measured compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. If a carboxymethylmethylbenzothiazolylidene- derivative possesses a stereogenic center, it will interact differently with left and right circularly polarized light, giving rise to a CD spectrum.

The source of chirality in such a molecule could be a chiral center in a substituent, or the molecule as a whole could possess planar or axial chirality. The resulting CD spectrum, which plots the difference in absorption of left and right circularly polarized light (Δε) against wavelength, provides a unique fingerprint of the molecule's absolute configuration.

Positive and negative peaks in the CD spectrum, known as Cotton effects, correspond to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the chromophore. By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral center can be unambiguously assigned. nih.gov

Table 3: Hypothetical Chiroptical Data for a Chiral Benzothiazole Derivative

| Technique | Wavelength (nm) | Signal |

| CD | 350 | Δε = +5.2 M⁻¹ cm⁻¹ |

| CD | 280 | Δε = -3.8 M⁻¹ cm⁻¹ |

| ORD | 589 (D-line) | [α] = +150° |

This table presents hypothetical data to illustrate the nature of information obtained from chiroptical spectroscopy for a chiral benzothiazole derivative.

Computational and Theoretical Studies of Carboxymethylmethylbenzothiazolylidene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of carboxymethylmethylbenzothiazolylidene-. chemijournal.comresearchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule. researchgate.net DFT has become a popular approach due to its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules. chemijournal.comnih.gov Ab initio methods, while more computationally intensive, can offer even higher accuracy. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. irjweb.com The energy and spatial distribution of these orbitals in carboxymethylmethylbenzothiazolylidene- are critical for understanding its behavior in chemical reactions. rsc.org

The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For carboxymethylmethylbenzothiazolylidene-, the presence of the electron-withdrawing carboxymethyl group and the electron-donating methyl group, in conjunction with the benzothiazole (B30560) ring, would significantly influence the energies of the frontier orbitals. irjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Data for Carboxymethylmethylbenzothiazolylidene-

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In a molecule like carboxymethylmethylbenzothiazolylidene-, the HOMO is likely to be localized on the electron-rich portions, such as the sulfur atom and the benzene (B151609) ring, while the LUMO may be concentrated around the electron-deficient carbene carbon and the carbonyl group of the carboxymethyl moiety. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. deeporigin.comnih.gov It provides a color-coded map where different colors represent varying electrostatic potentials. researchgate.netnih.gov Typically, red regions indicate negative electrostatic potential, signifying areas that are rich in electrons and susceptible to electrophilic attack. nih.gov Conversely, blue regions denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. nih.gov Green and yellow areas represent intermediate potentials. nih.gov

For carboxymethylmethylbenzothiazolylidene-, an MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylate group and potentially the nitrogen atom of the benzothiazole ring. nih.govscirp.org A strong positive potential (blue) would be expected around the carbene carbon, highlighting its electrophilic character. scirp.org This visual representation is invaluable for predicting how the molecule will interact with other polar molecules, ions, and biological targets. deeporigin.comscispace.com

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of carboxymethylmethylbenzothiazolylidene-. irjweb.com These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.

Chemical Hardness (η): This is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A larger value indicates a "harder" molecule, which is less reactive. irjweb.com

Chemical Softness (S): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. "Softer" molecules are generally more reactive. irjweb.com

Electronegativity (χ): This is the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is a function of electronegativity and chemical hardness.

Table 2: Hypothetical Chemical Reactivity Descriptors for Carboxymethylmethylbenzothiazolylidene-

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.18 eV |

| Chemical Softness (S) | 1 / η | 0.46 eV⁻¹ |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.07 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.80 eV |

These calculated values would provide a robust framework for comparing the reactivity of carboxymethylmethylbenzothiazolylidene- with other related compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment, such as a solvent or a biological macromolecule. chimia.chresearchgate.net

For carboxymethylmethylbenzothiazolylidene-, MD simulations would be crucial for understanding the flexibility of the carboxymethyl side chain and its preferred orientations relative to the benzothiazole ring. This is particularly important for understanding how the molecule might fit into a binding site of an enzyme or receptor. nih.govnih.gov By simulating the molecule in a solvent, one can observe how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective at predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. For carboxymethylmethylbenzothiazolylidene-, theoretical calculations can predict its vibrational (infrared and Raman) spectra, electronic (UV-Visible) spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts. chemijournal.comresearchgate.net

By calculating the vibrational frequencies, researchers can assign the peaks in an experimental IR or Raman spectrum to specific molecular motions. chemijournal.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands in a UV-Vis spectrum. researchgate.net The calculated NMR chemical shifts can aid in the structural elucidation of the molecule. researchgate.net A strong correlation between the predicted and experimental spectra would provide confidence in both the computational model and the experimental characterization. semanticscholar.org

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of Carboxymethylmethylbenzothiazolylidene-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch (Carboxyl) | 1725 | 1720 |

| C-N Stretch (Thiazole) | 1580 | 1575 |

| Aromatic C=C Stretch | 1450 | 1445 |

| C-S Stretch | 750 | 748 |

Theoretical Insights into Reaction Pathways and Catalytic Mechanisms

A significant application of computational chemistry is the elucidation of reaction mechanisms. For a reactive species like carboxymethylmethylbenzothiazolylidene-, theoretical calculations can be used to map out the potential energy surface for a given reaction. This involves locating the transition states that connect the reactants to the products and calculating the activation energies. researchgate.net

This approach can be used to understand the isomerization of the carbene, its cycloaddition reactions, or its role in a catalytic cycle. slideshare.net By comparing the energy barriers for different possible pathways, researchers can predict the most likely mechanism. This information is invaluable for designing new reactions and catalysts.

Derivatization Strategies and Analogues Synthesis of Carboxymethylmethylbenzothiazolylidene

Modification of the Carboxymethyl Group: Esterification, Amidation, and Reduction Reactions

The carboxylic acid moiety is a prime target for derivatization, readily undergoing standard organic transformations to yield esters, amides, and reduced alcohol derivatives.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental modification. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.comlibretexts.org For more sensitive substrates, other methods like reaction with alkyl halides after converting the acid to its carboxylate salt, or using coupling agents, can be employed. Methyl esterification, for instance, can be achieved using methanolic HCl or by derivatization to improve analytical characteristics in mass spectrometry. nih.gov

Amidation: The synthesis of amides from the carboxymethyl group introduces a key functional group capable of participating in hydrogen bonding. Direct amidation of the carboxylic acid with an amine is possible but often requires high temperatures or the use of coupling reagents to activate the carboxyl group and facilitate the reaction. mdpi.combohrium.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a highly reactive O-acylisourea intermediate that readily reacts with an amine. youtube.com The use of catalytic amounts of reagents like titanium tetrafluoride (TiF4) has also been reported for direct amidation reactions. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, transforming the electronic and steric properties of the side chain. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Borane-tetrahydrofuran (BH₃-THF) complex is another effective reagent for the selective reduction of carboxylic acids in the presence of other reducible functional groups like esters.

Table 1: Representative Reactions for Modifying the Carboxymethyl Group

| Reaction Type | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) | Equilibrium reaction; often requires excess alcohol or water removal. | masterorganicchemistry.comlibretexts.org |

| Amidation (DCC Coupling) | Amine (e.g., RNH₂), Dicyclohexylcarbodiimide (DCC), Solvent (e.g., DCM) | Amide (-CONHR) | Forms a stable amide bond under mild conditions. | youtube.com |

| Reduction | 1. LiAlH₄, Anhydrous THF 2. H₃O⁺ workup | Primary Alcohol (-CH₂OH) | Converts carboxylic acid to the corresponding alcohol. | N/A |

Functionalization of the Benzothiazolyl Ring: Aromatic Substitution and Cross-Coupling Reactions

The benzothiazole (B30560) ring system is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution and modern cross-coupling methodologies. These modifications allow for the introduction of a wide array of substituents onto the aromatic core.

Aromatic Substitution: The benzene (B151609) portion of the benzothiazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the electron-withdrawing nature of the fused thiazole (B1198619) ring. Further derivatization can be built upon these initial modifications. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the benzothiazole scaffold. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-substituted benzothiazole (e.g., bromo- or iodo-benzothiazole) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netniscpr.res.in This method is highly versatile for introducing aryl, heteroaryl, or vinyl groups.

Heck Coupling: This reaction couples a halo-benzothiazole with an alkene to form a new C-C bond, extending the conjugation of the system.

Sonogashira Coupling: This allows for the introduction of alkyne functionalities by coupling a halo-benzothiazole with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling a halo-benzothiazole with an amine, providing a direct route to amino-substituted benzothiazole derivatives.

Nickel-catalyzed cross-coupling reactions have also been developed, for instance, coupling 2-methylthio-benzothiazoles with organoaluminum reagents to form 2-substituted benzothiazoles. rsc.org

Table 2: Cross-Coupling Reactions for Benzothiazolyl Ring Functionalization

| Reaction Name | Coupling Partners | Catalyst/Base System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-X (X=Br, I) + R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Ar-R | researchgate.netniscpr.res.in |

| Heck | Ar-X + Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Ar-Alkene | N/A |

| Sonogashira | Ar-X + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Ar-Alkyne | N/A |

| Buchwald-Hartwig | Ar-X + R₂NH | Pd₂(dba)₃ / BINAP / NaOtBu | Ar-NR₂ | N/A |

| Nickel-Catalyzed | Ar-SMe + R-Al(i-Bu)₂ | NiCl₂(dppf) / 2,2'-bipyridine | Ar-R | rsc.org |

Elaboration of the Methylidene Linkage: Chain Extension and Cycloaddition Reactions

The exocyclic C=C double bond of the methylidene group is a reactive site that can be exploited for further molecular elaboration.

Chain Extension: In the context of related cyanine (B1664457) dyes, the polymethine chain connecting two heterocyclic nuclei is crucial for their photophysical properties. researchgate.netnih.gov While the title compound has a simple methylidene bridge, analogous reactions can be envisioned to extend this linkage. For example, condensation reactions with appropriate electrophiles at the active methyl group of a 2-methylbenzothiazolium salt precursor can lead to the formation of longer polymethine chains (e.g., trimethine, pentamethine). nih.govresearchgate.net Such extensions dramatically shift the absorption and emission wavelengths of the molecule. researchgate.net

Cycloaddition Reactions: The electron-rich double bond of the methylidene group can act as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of complex spirocyclic systems.

[4+2] Cycloaddition (Diels-Alder): Reaction with a diene can construct a new six-membered ring fused at the exocyclic carbon. The reactivity in these reactions can often be enhanced by Lewis acid catalysis. mdpi.com

[3+2] Cycloaddition: The methylidene moiety can react with 1,3-dipoles, such as azomethine ylides or nitrile oxides, to generate five-membered heterocyclic rings. researchgate.netresearchgate.net These reactions are often highly regioselective and stereoselective. For instance, reactions of related benzothiazolium ylides with electron-deficient olefins have been shown to produce fused polyheterocyclic compounds. researchgate.net

Table 3: Elaboration Reactions of the Methylidene Linkage

| Reaction Type | Reactant | Resulting Structure | Significance | Reference |

|---|---|---|---|---|

| Chain Extension | Orthoesters, Malondialdehyde dianil | Cyanine dyes with longer polymethine chains | Modulates photophysical properties (absorption/emission). | nih.govresearchgate.net |

| [4+2] Cycloaddition | 1,3-Dienes (e.g., Cyclopentadiene) | Spiro-cyclohexene derivatives | Creates sterically complex spirocyclic scaffolds. | mdpi.com |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azomethine ylides) | Spiro-pyrrolidine/thiazole derivatives | Access to novel five-membered heterocyclic systems. | researchgate.netresearchgate.net |

Synthesis of Structural Analogues and Isomers of CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE-

The synthesis of structural analogues and isomers involves altering the core components of the molecule. This can include changing the substitution pattern on the benzothiazole ring, modifying the groups on the methylidene carbon, or replacing the benzothiazole unit with another heterocycle.

Many synthetic routes to benzothiazole derivatives begin with the condensation of 2-aminothiophenol (B119425) with a carboxylic acid, aldehyde, or acyl chloride. nih.govekb.eg By varying the starting materials, a wide range of analogues can be prepared. For instance, using substituted 2-aminothiophenols will yield analogues with different functional groups on the benzene ring. ekb.eg Similarly, using different carboxylic acids in the initial condensation step will produce analogues with varied substituents at the 2-position of the benzothiazole ring, which can then be elaborated to the target methylidene structure.

The synthesis of isomers could involve, for example, changing the point of attachment of the carboxymethyl group on the benzothiazole ring or synthesizing positional isomers of substituents on the aromatic ring.

Development of Scaffold Diversity from the CARBOXYMETHYLMETHYLBENZOTHIAZOLYLIDENE- Core

The Carboxymethylmethylbenzothiazolylidene- core serves as a "privileged scaffold," a molecular framework that can be systematically decorated to generate a library of diverse compounds. researchgate.net The goal of developing scaffold diversity is to explore a wider chemical space to identify molecules with novel properties. nih.gov

By combining the derivatization strategies outlined above, a multitude of analogues can be generated:

Combinatorial Modification: A combinatorial approach can be applied by first creating a series of functionalized benzothiazole rings via cross-coupling reactions (Section 6.2). Each of these can then be subjected to various modifications of the carboxymethyl group (esterification, amidation) (Section 6.1).

Spirocycle Formation: The cycloaddition reactions discussed in Section 6.3 provide a powerful method for increasing the three-dimensional complexity and scaffold diversity, moving from a planar core to complex spirocyclic architectures. mdpi.com

Heterocycle Variation: The entire benzothiazole unit can be replaced with other heterocyclic systems known to have interesting properties, such as benzoxazole, benzimidazole, or quinoline, while retaining the carboxymethylmethylidene moiety. researchgate.net

This systematic exploration allows for the fine-tuning of molecular properties and the development of a structurally diverse library of compounds based on the initial lead structure.

Applications of Carboxymethylmethylbenzothiazolylidene As a Synthetic Building Block and Chemical Probe Non Biological/non Clinical

Role as a Precursor in the Synthesis of Complex Organic Architectures (e.g., Polymers, Materials Science Components)

The carboxymethylmethylbenzothiazolylidene structure serves as a fundamental building block for creating sophisticated organic materials. The benzothiazole (B30560) unit, a related structure, is integrated into polymer backbones to develop materials for organic photovoltaics. researchgate.net The carboxylic acid group on the "carboxymethyl" moiety provides a reactive handle for polymerization reactions, such as condensation polymerization, allowing it to be incorporated into polyesters or polyamides. This transforms the small molecule into a repeating unit within a macromolecular chain, imparting the photophysical or electronic properties of the benzothiazole core to the bulk material.

Furthermore, these structural motifs are valuable in synthesizing alternating copolymers. For instance, polymers containing benzothiadiazole and carbazole (B46965) units have been synthesized using methods like direct arylation for potential use in organic solar cells. researchgate.net The ability to functionalize the benzothiazole core allows for fine-tuning of the resulting polymer's properties, such as its solubility, thermal stability, and electronic energy levels (LUMO/HOMO), which are critical for performance in materials science applications.

Utilization in Analytical Chemistry as a Derivatization Agent or Fluorescent Probe

In analytical chemistry, enhancing the detectability and chromatographic behavior of analytes is often achieved through chemical derivatization. ddtjournal.comjfda-online.com Compounds like carboxymethylmethylbenzothiazolylidene are prime candidates for use as derivatizing reagents, particularly for analyses using liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comnih.gov The carboxylic acid function can be activated to react with specific functional groups on target analytes, such as alcohols or amines. This process attaches the benzothiazole portion to the analyte, which can improve its ionization efficiency in an electrospray ionization (ESI) source and enhance its separation on a chromatography column. jfda-online.comnih.gov

The benzothiazole core is inherently fluorescent, a property that is widely exploited for creating fluorescent probes. researchgate.net Benzothiazole derivatives are designed to interact specifically with target analytes, causing a detectable change in their fluorescence characteristics, such as intensity or wavelength. researchgate.netnih.gov This "turn-on" or ratiometric response allows for sensitive and selective quantification of various substances. nih.gov For example, benzothiazole-based probes have been developed for the detection of formaldehyde (B43269) and various metal ions. nih.govnih.gov The mechanism often involves processes like intramolecular charge transfer (ICT), which is modulated by the binding of the analyte. nih.govresearchgate.net

Table 1: Examples of Benzothiazole-Based Fluorescent Probes for Analyte Detection

| Probe Type | Target Analyte | Detection Principle | Application Area |

|---|---|---|---|

| Benzothiazole-based probe (BHM) | Aluminum (Al³⁺) | Ratiometric blue-shift in fluorescence upon binding. nih.govresearchgate.net | Detection in water samples. nih.govresearchgate.net |

| Alkylamine-functionalized benzothiazole | Formaldehyde (HCHO) | Target-mediated rearrangement leads to a ratiometric shift in emission from 492 nm to 552 nm. nih.gov | Chemical sensing. nih.gov |

Exploration in Materials Science for Optoelectronic or Supramolecular Assemblies

The field of materials science leverages the unique electronic and self-assembly properties of functional molecules. The extended π-system of the benzothiazole ring makes carboxymethylmethylbenzothiazolylidene suitable for applications in optoelectronics. When incorporated into polymers or larger molecular structures, it can contribute to charge transport and light-emitting properties essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Moreover, the structure is well-suited for constructing supramolecular assemblies. rsc.orgresearchgate.net These are ordered structures formed through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. researchgate.netnih.gov The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the flat, aromatic benzothiazole ring promotes π-π stacking. These interactions can guide the self-assembly of molecules into well-defined nanostructures such as fibers, wires, or sheets. researchgate.netnih.gov For instance, supramolecular assemblies have been constructed using thiazole-extended viologen moieties that exhibit photochromic behavior due to electron transfer within the donor-acceptor system. rsc.org

Development as a Ligand in Coordination Chemistry (if applicable to the core structure)

The carboxymethylmethylbenzothiazolylidene molecule possesses multiple potential coordination sites, making it an effective ligand in coordination chemistry. youtube.com The nitrogen atom in the thiazole (B1198619) ring and the oxygen atoms of the carboxylate group can act as Lewis bases, donating electron pairs to a central metal ion to form coordination complexes. nih.govsapub.org Such compounds, often referred to as coordination polymers or metal-organic frameworks (MOFs), have structures extending in one, two, or three dimensions. nih.gov

The properties of the resulting complex are dictated by both the metal ion and the ligand. Thiazole derivatives have been used to construct luminescent coordination polymers where the ligand's inherent fluorescence is enhanced or modified upon coordination to a metal center. nih.gov This "rigidifying effect" of the coordination network can lead to enhanced emission quantum yields. nih.gov The bifunctional nature of carboxymethylmethylbenzothiazolylidene (containing both N- and O-donor sites) allows it to act as a bridging ligand, connecting multiple metal centers to build extended networks with potential applications in catalysis or as functional materials. youtube.comnih.govmdpi.com

Table 2: Potential Coordination Modes of Carboxymethylmethylbenzothiazolylidene

| Donor Atom(s) | Coordination Mode | Potential Resulting Structure |

|---|---|---|

| Nitrogen (thiazole ring) | Monodentate | Simple metal complex. youtube.com |

| Oxygen (carboxylate) | Monodentate or Bidentate | Simple metal complex, chelate ring formation. nih.gov |

| Nitrogen and Oxygen | Bidentate (Chelating) | Stable 5- or 6-membered chelate ring with a metal ion. |

Applications in Chemical Sensing and Imaging (Non-Biological)

Beyond simple analyte detection, carboxymethylmethylbenzothiazolylidene derivatives are applied in the broader field of chemical sensing and non-biological imaging. researchgate.net The high sensitivity and selectivity of fluorescent probes based on this scaffold allow for their use in monitoring environmental contaminants. rsc.org For example, probes have been developed for detecting toxic substances like hydrazine (B178648) in water and soil samples. rsc.org These sensors can be integrated into practical formats, such as test strips, enabling rapid, on-site visual detection of chemical agents without the need for complex laboratory equipment. nih.govrsc.org

In the context of non-biological imaging, these fluorescent compounds can be used to visualize chemical processes or the distribution of analytes on surfaces or within materials. nih.govnih.gov Optoacoustic imaging, for example, relies on photoabsorbing molecules that convert light into sound waves. nih.gov The strong absorption properties of benzothiazole derivatives make them potential candidates for such advanced imaging techniques. A probe designed for formaldehyde demonstrated a significant ratiometric fluorescence response with a low detection limit, showcasing its potential for sensitive chemical imaging applications. nih.gov

Q & A

What are the optimal reaction conditions for synthesizing carboxymethylmethylbenzothiazolylidene derivatives with high purity?

Level: Basic

Methodological Answer:

- Temperature Control: Maintain 60–80°C to balance reaction kinetics and side-product formation.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve solubility .

- Catalysts: Employ Pd/C or Cu(I) catalysts for cross-coupling reactions involving benzothiazole moieties.

- Purity Monitoring: Use thin-layer chromatography (TLC) for real-time reaction tracking and column chromatography for purification .

How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Level: Intermediate

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to pH 2–12 (using HCl/NaOH buffers) and temperatures 25–70°C for 48–72 hours.

- Analytical Endpoints: Quantify degradation via HPLC with UV detection (λ = 254 nm) and compare retention times to standards .

- Data Triangulation: Validate results using mass spectrometry (MS) to identify degradation byproducts .

What computational modeling approaches can predict carboxymethylmethylbenzothiazolylidene’s electronic properties for material science applications?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity and charge-transfer potential.

- Molecular Dynamics (MD): Simulate interactions with solvents or polymers to evaluate compatibility in composite materials.

- Validation: Cross-reference computational results with experimental UV-Vis and cyclic voltammetry data .

Which analytical techniques are most effective for characterizing structural isomers of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas with <5 ppm error.

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .

How can researchers address contradictory results in biological activity studies across different cell lines?

Level: Intermediate

Methodological Answer:

- Standardized Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize viability assays (MTT vs. ATP-based).

- Control Variables: Document passage numbers, serum concentrations, and incubation times to reduce variability .

- Meta-Analysis: Apply Benjamini-Hochberg false discovery rate (FDR) correction to identify reproducible trends .

What mechanistic studies are required to resolve discrepancies in catalytic performance data?

Level: Advanced

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to identify rate-limiting steps.

- In Situ Spectroscopy: Use FTIR or Raman to monitor intermediate formation during catalysis.

- Computational Validation: Map free-energy landscapes using DFT to corroborate experimental kinetics .

What validation criteria should be applied when using spectroscopic data for structural confirmation?

Level: Basic

Methodological Answer:

- Reference Standards: Compare NMR/IR spectra with published data for analogous benzothiazole derivatives .

- Cross-Technique Validation: Confirm functional groups via FTIR (e.g., C=O stretch at ~1700 cm⁻¹) and NMR integration .

- Peer Review: Submit raw spectra to open-access repositories for independent verification .

How to optimize solvent systems for efficient purification of reaction intermediates?

Level: Intermediate

Methodological Answer:

- Solvent Polarity Screening: Test hexane/ethyl acetate gradients (10:1 to 1:1) for column chromatography.

- TLC Optimization: Adjust mobile phases to achieve Rf = 0.3–0.5 for target compounds .

- Crystallization Trials: Use solvent pairs like ethanol/water for recrystallization of polar intermediates .

What strategies enable correlation between substituent patterns and antimicrobial efficacy?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize derivatives with systematic substituent variations (e.g., -Cl, -OCH₃, -NO₂).

- High-Throughput Screening (HTS): Test against Gram-positive/negative bacterial panels (e.g., E. coli, S. aureus).

- Machine Learning: Train models on bioactivity data to predict optimal substituent combinations .

What statistical methods control for multiple comparisons when analyzing high-content screening data?

Level: Intermediate

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.